8-Methoxy-1,2,4,5-tetrahydrobenzo[c]azepin-3-one
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Overview
Description
8-Methoxy-1,2,4,5-tetrahydrobenzo[c]azepin-3-one is a useful research compound. Its molecular formula is C11H13NO2 and its molecular weight is 191.23 g/mol. The purity is usually 95%.
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Scientific Research Applications
Novel Synthesis and Impurities in Pharmaceutical Research
A review focused on the novel synthesis methods of omeprazole, a proton pump inhibitor, highlighted the importance of understanding pharmaceutical impurities in drug development. The study detailed the synthesis process, including the formation of sulfone N-oxide as an impurity, and emphasized the need for novel synthesis processes to achieve expected yields and simplify procedures. This research provides insights into the complexities of drug synthesis and the significance of identifying and controlling impurities in pharmaceutical products (Saini et al., 2019).
Enzymatic Remediation in Environmental Sciences
The application of oxidoreductive enzymes for the treatment of organic pollutants in wastewater has gained attention due to the enzymes' ability to degrade recalcitrant compounds. Enzymes such as laccases and peroxidases, in the presence of redox mediators, have been shown to enhance the degradation efficiency of pollutants. This enzymatic approach is seen as a promising alternative to conventional treatment methods, offering potential for the remediation of a wide spectrum of aromatic compounds present in industrial effluents (Husain, 2007).
Antimicrobial and Pharmacological Properties
Benzofuran derivatives, including compounds related to 8-Methoxy-1,2,4,5-tetrahydrobenzo[c]azepin-3-one, have emerged as significant structures in drug discovery due to their wide range of biological and pharmacological applications. These derivatives have been found to possess antimicrobial properties and are being explored for their potential in treating microbial diseases. The unique structural features of benzofuran make it a privileged structure in medicinal chemistry, highlighting the importance of these compounds in developing new antimicrobial agents (Hiremathad et al., 2015).
Role in Green Chemistry and Organic Synthesis
The synthesis of tetrahydrobenzo[b]pyrans, compounds structurally related to this compound, has been explored using organocatalysts in green solvent media. This research highlights the principles of green chemistry, including the use of less toxic reagents, development of cost-effective synthesis methods, and recyclability of catalysts. The focus on environmentally friendly synthesis methods underscores the significance of such compounds in organic synthesis and the potential for sustainable chemical practices (Kiyani, 2018).
Safety and Hazards
Properties
IUPAC Name |
8-methoxy-1,2,4,5-tetrahydro-2-benzazepin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-14-10-4-2-8-3-5-11(13)12-7-9(8)6-10/h2,4,6H,3,5,7H2,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMPWDVMRQOWAKV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCC(=O)NC2)C=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30625720 |
Source
|
Record name | 8-Methoxy-1,2,4,5-tetrahydro-3H-2-benzazepin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30625720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17724-38-8 |
Source
|
Record name | 8-Methoxy-1,2,4,5-tetrahydro-3H-2-benzazepin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30625720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.